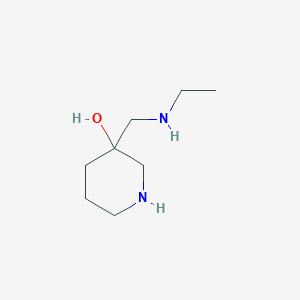

3-Ethylaminomethyl-3-hydroxypiperidine

Description

Historical and Contemporary Significance of Piperidine (B6355638) Scaffolds in Chemical Science

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of organic and medicinal chemistry. nih.govijnrd.org Historically, piperidine-containing compounds, known as alkaloids, were isolated from natural sources, such as piperine (B192125) from black pepper (Piper nigrum), which gives it its characteristic pungency. slideshare.netencyclopedia.pub Other naturally occurring piperidine alkaloids include coniine from poison hemlock, known for its toxicity, and 1-deoxynojirimycin (B1663644) from the white mulberry, which exhibits potent α-glycosidase inhibition. nih.gov

In contemporary chemical science, the piperidine scaffold is recognized as a "privileged structure". This designation stems from its frequent appearance in a vast number of pharmaceuticals and biologically active molecules. arizona.eduthieme-connect.com The structural and physicochemical properties of the piperidine ring—its conformational flexibility, basic nitrogen atom which can be protonated at physiological pH, and the ability to be substituted at various positions—make it an exceptionally versatile building block for drug design. thieme-connect.com

The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs across a wide range of therapeutic areas. arizona.eduresearchgate.net These include treatments for central nervous system (CNS) disorders, cancer, allergies, and infections. ijnrd.orgarizona.eduresearchgate.net The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. thieme-connect.comthieme-connect.comresearchgate.net Consequently, the development of novel and efficient synthetic methods for creating substituted piperidines remains an active and vital area of academic and industrial research. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold This table is interactive. You can sort and filter the data.

| Drug Name | Therapeutic Area | Function of Piperidine Moiety |

|---|---|---|

| Methylphenidate | ADHD | Core of the pharmacophore |

| Donepezil | Alzheimer's Disease | Links two key binding fragments |

| Risperidone | Schizophrenia | Integral part of the bicyclic system |

| Paroxetine | Depression | Key component for SERT binding |

| Fexofenadine | Allergies | Provides basicity and influences solubility |

| Ibrutinib | Cancer | Chiral scaffold for kinase interaction |

Academic Context of Hydroxylated and Aminomethylated Piperidines

Within the broad class of piperidine derivatives, those bearing hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups have attracted significant academic interest due to their prevalence in natural products and their utility as synthetic intermediates. chemicalbook.comresearchgate.net

Hydroxylated piperidines are structural mimics of monosaccharides, where the ring oxygen is replaced by a nitrogen atom; these are often referred to as iminosugars or azasugars. researchgate.net Natural products like 3,4,5-trihydroxypiperidines are analogues of pentose (B10789219) sugars and exhibit a remarkable range of biological activities, including glycosidase inhibition, which has applications in treating diabetes and viral infections. researchgate.netnih.gov The hydroxyl groups enhance water solubility and provide key hydrogen bonding interactions with biological targets. ketonepharma.com The position and stereochemistry of the hydroxyl group are critical for biological activity. nih.gov 3-Hydroxypiperidine (B146073), in particular, is a crucial intermediate for pharmaceuticals, including the Bruton's tyrosine kinase inhibitor ibrutinib, where its chiral structure is essential for efficacy. chemicalbook.com

Aminomethylated piperidines are also important pharmacophores. The aminomethyl group provides a basic center, distinct from the ring nitrogen, that can engage in ionic interactions and hydrogen bonding. cymitquimica.com This functionality is valuable for creating ligands for various receptors and enzymes. researchgate.net Synthetic routes to access enantiomerically pure aminomethyl piperidines, such as 2-aminomethyl and 3-amino derivatives, are actively being developed to serve as building blocks in pharmaceutical research and asymmetric catalysis. researchgate.netacs.orgacs.org For instance, 4-(Aminomethyl)piperidine is used as a versatile reactant in the synthesis of Schiff bases and as a linker in various chemical reactions. lookchem.com

The combination of both hydroxyl and amino functionalities on a piperidine ring can lead to compounds with synergistic or unique biological profiles, making them a rich area for academic exploration.

Rationale and Scope for Research on 3-Ethylaminomethyl-3-hydroxypiperidine

Direct academic research specifically focused on 3-Ethylaminomethyl-3-hydroxypiperidine is not extensively documented in publicly available literature. However, a strong rationale for its investigation can be constructed based on its unique structural features and the known properties of related compounds.

The molecule is a 3,3-disubstituted piperidine , a structural motif that is challenging to synthesize but offers significant potential in medicinal chemistry. Placing two different functional groups—a hydroxyl and an ethylaminomethyl side chain—on the same carbon atom (C3) creates a quaternary stereocenter. This fixed, three-dimensional arrangement of functional groups can enforce a specific conformation on the molecule, which could lead to high-potency and selective interactions with a biological target.

The rationale for investigating this specific compound is threefold:

Structural Complexity and Novelty : The presence of a quaternary center at the 3-position distinguishes it from more commonly studied mono-substituted piperidines. This unique architecture could occupy protein binding pockets in ways that simpler analogues cannot, potentially leading to novel biological activities.

Combined Functionality : The compound combines a hydrogen-bond-donating hydroxyl group with a basic ethylaminomethyl side chain. This dual functionality could allow for multipoint interactions with a target receptor or enzyme, potentially enhancing binding affinity and specificity. The ethyl group on the secondary amine provides a degree of lipophilicity that can be further modified to tune the molecule's properties.

Therapeutic Potential : Given that hydroxylated piperidines are known glycosidase inhibitors and aminomethylated piperidines are found in CNS-active agents and other therapeutics, 3-Ethylaminomethyl-3-hydroxypiperidine represents a hybrid structure with potential applications in areas such as diabetes, oncology, or neurology. ijnrd.orgencyclopedia.pubajchem-a.com

The scope for research on 3-Ethylaminomethyl-3-hydroxypiperidine would logically encompass several key areas:

Synthesis : Development of stereoselective synthetic routes to access the pure enantiomers of the compound. This would likely involve asymmetric synthesis or chiral resolution, presenting a significant but valuable chemical challenge.

Conformational Analysis : Studying the preferred three-dimensional shape of the molecule and how the substituents influence the piperidine ring conformation.

Physicochemical Profiling : Characterization of key properties such as pKa, solubility, and lipophilicity (logP) to assess its drug-like potential.

Biological Screening : Testing the compound against a diverse range of biological targets, particularly those where related piperidines have shown activity, such as glycosidases, kinases, G-protein coupled receptors (GPCRs), and ion channels.

Table 2: Predicted Physicochemical Properties and Research Directions

| Property / Research Area | Focus for 3-Ethylaminomethyl-3-hydroxypiperidine | Rationale |

|---|---|---|

| Stereochemistry | Investigation of R/S enantiomers | Quaternary center at C3 allows for stereoisomers which may have different biological activities. |

| pKa | Determination of two basic centers (ring N, side-chain N) | Influences ionization state at physiological pH, affecting solubility and target binding. |

| Hydrogen Bonding | Analysis of H-bond donor/acceptor capacity | The -OH and -NH groups are key for specific interactions with biological macromolecules. |

| Synthetic Chemistry | Development of asymmetric synthesis | Access to enantiomerically pure forms is critical for pharmacological evaluation. |

| Biological Targets | Kinases, GPCRs, Glycosidases | Based on the activities of structurally related hydroxylated and aminomethylated piperidines. |

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

3-(ethylaminomethyl)piperidin-3-ol |

InChI |

InChI=1S/C8H18N2O/c1-2-9-6-8(11)4-3-5-10-7-8/h9-11H,2-7H2,1H3 |

InChI Key |

OYKUDTDOEKAPKU-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1(CCCNC1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethylaminomethyl 3 Hydroxypiperidine

Retrosynthetic Analysis of the 3-Ethylaminomethyl-3-hydroxypiperidine Scaffold

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. airitilibrary.com This process involves breaking bonds (disconnections) to identify strategic precursors and potential synthetic routes. airitilibrary.com

For the 3-ethylaminomethyl-3-hydroxypiperidine scaffold, the primary challenge is the construction of the sterically congested quaternary carbon at the C3 position. Key disconnections can be envisioned as follows:

Disconnection 1 (C3-C bond): The most logical disconnection is breaking the bond between the piperidine (B6355638) ring at C3 and the aminomethyl side chain. This leads back to a 3-hydroxypiperidine (B146073) synthon (or a protected precursor like a 3-piperidone) and an "ethylaminomethyl" synthon. A practical chemical equivalent for the latter could be N-ethyl-formamide, cyanide followed by reduction and ethylation, or a related one-carbon (C1) electrophile or nucleophile.

Disconnection 2 (Piperidine Ring C-N or C-C bonds): A more fundamental disconnection involves breaking the piperidine ring itself. This can be achieved through several established ring-forming strategies. For instance, an intramolecular reductive amination of a δ-amino ketone or an intramolecular Michael addition could form the heterocyclic core. This approach transforms the problem into the synthesis of a suitably functionalized acyclic precursor.

Disconnection 3 (Functional Group Interconversion): An alternative strategy involves retrosynthetic functional group interconversion. The tertiary alcohol and the amine can be seen as arising from the reduction of a ketone and a nitrile or amide, respectively. This suggests a precursor such as a 3-cyano-3-oxopiperidine derivative.

A common and practical precursor identified through these analyses is a protected 3-piperidone, such as N-Boc-3-piperidone. This starting material allows for the sequential introduction of the hydroxyl and the ethylaminomethyl groups at the C3 position.

The C3 position of the target scaffold is a chiral quaternary center. Therefore, any viable synthetic plan must address the challenge of stereochemical control.

Substrate Control: If a chiral starting material is used, such as an enantiopure piperidine derivative, the existing stereocenter can direct the stereochemistry of subsequent reactions. For example, the addition of a nucleophile to the carbonyl of a chiral 2-substituted-3-piperidone could proceed with high diastereoselectivity due to steric hindrance from the adjacent substituent.

Reagent Control: Asymmetric synthesis provides a powerful tool for establishing the C3 stereocenter. chemicalbook.com This can be achieved by using a chiral catalyst or reagent to add one of the C3 substituents to a prochiral 3-piperidone precursor. For instance, an enantioselective Strecker reaction or a related cyanation could install the aminomethyl precursor with high enantiomeric excess.

Chiral Resolution: A classical approach involves the synthesis of the racemic product followed by resolution. chemicalbook.com This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, followed by separation. chemicalbook.comgoogle.com While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. derpharmachemica.com

The conformational behavior of the piperidine ring also plays a critical role. Substituents can preferentially occupy axial or equatorial positions, and this preference can influence the stereochemical outcome of reactions. beilstein-journals.org For instance, intramolecular hydrogen bonding involving the hydroxyl group could stabilize certain conformations and influence reactivity. beilstein-journals.org

Classical and Established Synthetic Routes to 3-Ethylaminomethyl-3-hydroxypiperidine Analogues

Classical approaches to synthesizing substituted piperidines often rely on the functionalization of pre-formed heterocyclic rings or the cyclization of acyclic precursors. ajchem-a.comgoogle.com

A prevalent strategy for synthesizing 3-hydroxypiperidine analogues begins with 3-hydroxypyridine (B118123). google.comsigmaaldrich.com A typical multi-step sequence is outlined below:

N-Protection: The piperidine nitrogen is often protected to prevent side reactions and to influence the reactivity and solubility of the intermediates. Common protecting groups include benzyl (B1604629) (Bn) or tert-butyloxycarbonyl (Boc). The N-alkylation of 3-hydroxypyridine with benzyl chloride is a common first step. google.com

Pyridine (B92270) Ring Reduction: The aromatic pyridine ring is reduced to a piperidine. This is frequently achieved through catalytic hydrogenation using catalysts like rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C), often under high pressure. google.comgoogle.com Alternatively, reduction with sodium borohydride (B1222165) can be used. google.com

Functionalization: The core 3-hydroxypiperidine scaffold is then further functionalized. To build the target structure, the 3-hydroxyl group could be oxidized to a ketone (forming a 3-piperidone). This ketone then serves as an electrophilic handle for the introduction of the aminomethyl group, for instance, via a Strecker or Mannich-type reaction.

Deprotection: The final step involves the removal of the N-protecting group to yield the target compound. For example, a benzyl group is typically removed by hydrogenolysis (H₂-Pd/C). google.com

Reaction optimization is crucial in these multi-step sequences. Key principles include selecting appropriate solvents, controlling reaction temperature and pressure, and choosing catalysts that maximize yield and selectivity while minimizing side products. nih.gov

Table 1: Example of a Classical Multi-Step Synthesis of a 3-Hydroxypiperidine Derivative

| Step | Starting Material | Reagents and Conditions | Product | Purpose |

|---|---|---|---|---|

| 1 | 3-Hydroxypyridine | Benzyl chloride, Base | N-Benzyl-3-hydroxypyridinium salt | N-Protection |

| 2 | N-Benzyl-3-hydroxypyridinium salt | NaBH₄, Solvent | N-Benzyl-3-hydroxypiperidine | Pyridine Ring Reduction |

| 3 | N-Benzyl-3-hydroxypiperidine | Oxidizing Agent (e.g., PCC, Swern) | N-Benzyl-3-piperidone | Formation of Ketone Intermediate |

| 4 | N-Benzyl-3-piperidone | KCN, NH₄Cl; then Et-NH₂ related steps | Racemic N-Benzyl-3-ethylaminomethyl-3-hydroxypiperidine | Introduction of C3 Substituents |

| 5 | Racemic N-Benzyl-3-ethylaminomethyl-3-hydroxypiperidine | H₂, Pd/C | Racemic 3-Ethylaminomethyl-3-hydroxypiperidine | Deprotection |

Achieving stereocontrol is a primary goal in modern organic synthesis. For piperidine derivatives, several stereoselective methods have been established.

Asymmetric Reduction: A key strategy for producing chiral 3-hydroxypiperidines is the asymmetric reduction of a prochiral N-protected-3-piperidone. This has been successfully achieved using biocatalytic methods, employing ketoreductase (KRED) enzymes. derpharmachemica.commdpi.com These enzymatic reductions can provide access to the (S)- or (R)-enantiomer of the alcohol with very high enantiomeric excess (>99%). mdpi.com

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids (e.g., L-lysine), to construct the chiral piperidine ring. rsc.org For example, L-lysinol can be converted into L-3-aminopiperidine derivatives through multi-enzyme cascade reactions. rsc.org

Diastereoselective Cyclization: Acyclic precursors with existing stereocenters can be cyclized to form piperidine rings where the stereochemistry of the new centers is controlled by the original ones. For example, an intramolecular reductive cyclization of a 1,5-diketone derivative can produce polysubstituted N-hydroxypiperidines as a single diastereomer. ajchem-a.com

Table 2: Comparison of Stereoselective Methods for 3-Hydroxypiperidine Synthesis

| Method | Precursor | Key Reagent/Catalyst | Advantage | Disadvantage |

|---|---|---|---|---|

| Asymmetric Reduction | N-Boc-3-piperidone | Ketoreductase (KRED) Enzyme | High enantioselectivity (>99% ee), mild conditions | Requires specific enzymes, potential substrate limitations |

| Chiral Resolution | Racemic 3-hydroxypiperidine | Chiral Acid (e.g., D-pyroglutamic acid) | Well-established, applicable to many amines | Max 50% yield, often requires multiple recrystallizations |

| Chiral Pool Synthesis | L-Lysine or L-Ornithine | Multi-enzyme cascades | Access to specific enantiomers, utilizes natural starting materials | Can involve lengthy synthetic sequences |

Modern and Emerging Methodologies for 3-Ethylaminomethyl-3-hydroxypiperidine Scaffold Construction

Recent advances in synthetic methodology offer more direct and efficient routes to highly functionalized piperidines.

C-H Functionalization: A cutting-edge strategy involves the direct functionalization of carbon-hydrogen bonds on the piperidine ring. nih.gov This avoids the need for pre-functionalized starting materials. Rhodium-catalyzed reactions, for example, can selectively introduce functional groups at the C2, C3, or C4 positions of the piperidine scaffold by carefully choosing the catalyst and the nitrogen protecting group. nih.gov While powerful, creating a quaternary center via C-H functionalization remains a significant challenge.

Dearomative Functionalization: This powerful strategy involves the direct conversion of readily available pyridine derivatives into highly substituted piperidines in a single operation. researchgate.net This approach can simultaneously install multiple functional groups and create several stereocenters with high levels of control. For example, a copper-catalyzed carbomagnesiation of ynamides can lead to intermediates that undergo dearomatization to form diverse piperidine scaffolds. researchgate.net

Biocatalysis and Enzyme Cascades: As mentioned, biocatalysis offers an environmentally friendly and highly selective method for key transformations. news-medical.net The use of enzymes like ketoreductases for asymmetric reductions is well-documented. derpharmachemica.commdpi.com More advanced approaches involve multi-enzyme cascades where several reaction steps are performed in a single pot, streamlining the synthesis and preventing the racemization of unstable intermediates. rsc.org For instance, a combination of an oxidase and an imine reductase can convert amino alcohol precursors into chiral aminopiperidines. rsc.org

Gold-Catalyzed Annulation: Gold catalysts have emerged as powerful tools for constructing complex heterocycles. Gold-catalyzed annulation procedures can assemble piperidine rings from N-allenamides and alkene-tethered oxime ethers, providing direct access to highly substituted structures. ajchem-a.com

These modern methods provide powerful alternatives to classical routes, often offering improved efficiency, selectivity, and sustainability for the construction of complex scaffolds like 3-ethylaminomethyl-3-hydroxypiperidine. news-medical.net

Catalytic Strategies for Piperidine Ring Formation (e.g., Hydrogenation, Hydroamination)

Catalytic hydrogenation of pyridine precursors stands as a fundamental and widely employed method for the synthesis of the piperidine core. nih.gov This approach typically involves the reduction of a substituted pyridine using hydrogen gas in the presence of a transition metal catalyst. researchgate.net Various catalysts, including platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C), have been utilized, often under high pressure and temperature. nih.govresearchgate.netasianpubs.org For instance, the hydrogenation of 3-hydroxypyridine can yield 3-hydroxypiperidine, a key intermediate. google.com The choice of catalyst and reaction conditions can influence the stereochemical outcome and functional group tolerance of the reduction. nih.gov For example, iridium(III)-catalyzed ionic hydrogenation has been shown to be robust and selective for the reduction of pyridines to piperidines, tolerating a wide range of sensitive functional groups. chemrxiv.orgresearchgate.net

Hydroamination offers an alternative, atom-economical approach to piperidine ring formation. Intramolecular hydroamination of appropriate aminoalkenes can directly construct the piperidine ring. Rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes has been reported to form 3-arylpiperidines with high yields and diastereoselectivity. berkeley.edu This method provides a contrasting regioselectivity to other metal-catalyzed hydroaminations. berkeley.edu

| Catalyst | Substrate | Product | Conditions | Yield | Reference |

| PtO₂ | Substituted Pyridines | Substituted Piperidines | H₂, Glacial Acetic Acid, 50-70 bar | - | asianpubs.org |

| Rhodium on Carbon | 3-Hydroxypyridine | 3-Hydroxypiperidine | H₂, 5MPa, 90°C | 96.3% | google.com |

| [Rh(COD)(DPPB)]BF₄ | 1-(3-aminopropyl)vinylarenes | 3-Arylpiperidines | - | High | berkeley.edu |

| Iridium(III) Complex | Substituted Pyridines | Substituted Piperidines | H₂, Trifluoroacetic Acid | High | chemrxiv.orgresearchgate.net |

Biocatalytic and Enzymatic Approaches for Chiral Induction

The synthesis of enantiomerically pure piperidine derivatives is of paramount importance in pharmaceutical development. Biocatalytic and enzymatic methods have emerged as powerful tools for achieving high stereoselectivity in the synthesis of chiral intermediates like (S)-N-Boc-3-hydroxypiperidine. researchgate.netresearchgate.netmdpi.com These methods often operate under mild conditions and are environmentally benign. researchgate.net

Enzymes such as ketoreductases (KREDs) have been successfully employed for the asymmetric reduction of N-Boc-3-piperidone to afford the corresponding chiral alcohol with high enantiomeric excess (ee). researchgate.netmdpi.com For example, a ketoreductase from Saccharomyces cerevisiae (YDR541C) demonstrated excellent catalytic activity in producing (S)-N-Boc-3-hydroxypiperidine. researchgate.net To overcome the need for stoichiometric amounts of expensive cofactors like NADPH, coenzyme regeneration systems are often employed. researchgate.net This can be achieved by using a second enzyme, such as glucose dehydrogenase (GDH), and a sacrificial substrate like glucose. researchgate.netmdpi.com Co-expression of both the ketoreductase and glucose dehydrogenase in a single host organism, such as E. coli, has been shown to be an efficient strategy for the synthesis of (S)-N-Boc-3-hydroxypiperidine. mdpi.com

Whole-cell biocatalysis, utilizing organisms like Pichia pastoris, also presents a cost-effective and environmentally friendly route to chiral piperidine intermediates. researchgate.net These biocatalytic systems can achieve high yields and excellent enantioselectivity. researchgate.net

Kinetic resolution, another enzymatic strategy, can be used to separate enantiomers from a racemic mixture. nih.govwhiterose.ac.uk This can be achieved through enantioselective acylation or hydrolysis catalyzed by enzymes like lipases or proteases. researchgate.net For instance, the kinetic resolution of disubstituted piperidines has been demonstrated with high selectivity factors using catalytic enantioselective acylation. nih.gov

| Biocatalyst | Substrate | Product | Key Features | ee | Reference |

| Ketoreductase (YDR541C) & GDH | N-Boc-piperidin-3-one | (S)-N-Boc-3-hydroxypiperidine | Coenzyme regeneration system | >99.5% | researchgate.net |

| Co-expressed KRED and GDH in E. coli | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | Single-cell system | >99% | mdpi.com |

| Pichia pastoris SIT2014 | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | Whole-cell biocatalysis | >99% | researchgate.net |

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for piperidine derivatives to minimize environmental impact and enhance sustainability. nih.gov This involves the use of safer solvents, minimizing waste, and employing catalytic processes. rasayanjournal.co.inunibo.it

One key aspect of green chemistry is the reduction of derivatization steps, such as the use of protecting groups, which require additional reagents and generate waste. youtube.com Developing more selective reactions that obviate the need for protecting groups is an active area of research. youtube.com Biocatalytic approaches, as discussed previously, are inherently green as they often proceed in aqueous media under mild conditions and with high selectivity. researchgate.net The use of whole-cell biocatalysts further simplifies the process by eliminating the need for enzyme purification. researchgate.net

The development of synthetic methods that are highly atom-economical is another core principle. researchgate.net Catalytic hydrogenations and hydroaminations are examples of atom-economical reactions for piperidine ring formation. asianpubs.orgberkeley.edu Furthermore, the selection of catalysts is crucial; replacing hazardous and expensive heavy metals with more benign and abundant alternatives is a significant goal. For instance, while rhodium catalysts can be effective, their high cost and toxicity are drawbacks for large-scale production. google.com Research into more sustainable catalyst systems is ongoing.

Flow Chemistry and Continuous Processing in 3-Ethylaminomethyl-3-hydroxypiperidine Synthesis

Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods, particularly for the production of active pharmaceutical ingredients (APIs). mdpi.comazolifesciences.compharmasalmanac.com This approach involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. pharmasalmanac.comnih.gov

Flow chemistry is particularly well-suited for catalytic reactions, including hydrogenations. Immobilizing the catalyst within the flow reactor allows for its easy separation from the product stream and potential for reuse, aligning with green chemistry principles. pharmasalmanac.com The precise control afforded by flow systems can also enable reactions to be performed under conditions that are not feasible in batch reactors, potentially opening up new synthetic pathways. flinders.edu.au

Derivatization and Functionalization Strategies of the 3-Ethylaminomethyl-3-hydroxypiperidine Core

Transformations at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the 3-position of the piperidine ring is a versatile functional handle for further molecular elaboration through reactions such as etherification and esterification. These transformations can be crucial for modulating the pharmacological properties of the final compound. For instance, N-benzyl-3-hydroxypiperidine is a key intermediate in the synthesis of benidipine, which involves an esterification step. patsnap.com

Chemical Modifications of the Aminomethyl Moiety

The aminomethyl group provides another site for chemical modification. The primary amine can undergo a variety of reactions, including acylation, alkylation, and reductive amination, to introduce diverse substituents. These modifications can be used to explore structure-activity relationships and optimize the biological activity of the parent molecule. The synthesis of chiral 2-(aminomethyl)piperidine (B33004) derivatives has been achieved from lysine, highlighting methods to introduce and modify this functional group stereoselectively. researchgate.net

Regioselective and Stereoselective Functionalization of the Piperidine Ring Carbons

The precise control over the placement and three-dimensional orientation of functional groups on the piperidine scaffold is a cornerstone of modern medicinal chemistry. The development of advanced synthetic methodologies that enable the regioselective and stereoselective functionalization of the piperidine ring's carbon atoms is critical for accessing novel and complex molecular architectures, such as 3-Ethylaminomethyl-3-hydroxypiperidine. These strategies often rely on sophisticated catalytic systems and carefully designed transformations to overcome the inherent challenges of selectively modifying specific C-H bonds within the heterocycle.

Recent progress has focused on several key areas, including catalyst-controlled C-H functionalization, asymmetric catalysis for enantioselective synthesis, and the use of reactive intermediates to guide substitution patterns. These methods provide powerful tools for creating highly substituted piperidines with defined stereochemistry, which is essential for elucidating structure-activity relationships in drug discovery.

Catalyst-Controlled C-H Functionalization

Directly functionalizing the C-H bonds of a piperidine ring offers an atom-economical and efficient route to substituted derivatives. However, controlling the site-selectivity (regioselectivity) among the C2, C3, and C4 positions is a significant challenge due to the subtle differences in their electronic and steric environments. Research has shown that the choice of catalyst and the nature of the nitrogen-protecting group can exert exquisite control over the reaction's outcome. nih.gov

For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been systematically studied to achieve selective functionalization at different positions of the piperidine ring. nih.govresearchgate.net While the C2 position is electronically activated and the C4 position can be accessed by managing steric interactions, direct C-H functionalization at the C3 position is often disfavored due to the inductive electron-withdrawing effect of the adjacent nitrogen atom. nih.gov

To overcome this challenge, an indirect, multi-step approach has been devised to achieve C3 functionalization. This strategy involves the cyclopropanation of an N-Boc-tetrahydropyridine precursor, followed by a reductive, regio- and stereoselective opening of the cyclopropane (B1198618) ring. This sequence allows for the precise installation of a substituent at the C3 position, a methodology that could be adapted for the synthesis of complex 3-substituted piperidines. nih.govresearchgate.net

Asymmetric Catalysis for Enantioenriched 3-Substituted Piperidines

Achieving high levels of enantioselectivity is crucial for the synthesis of chiral piperidine-containing compounds. A powerful strategy involves the dearomatization of pyridine precursors. A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to convert pyridine-derived substrates into 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. tmc.eduacs.org

This process typically involves a three-step sequence:

Partial reduction of pyridine to form a dihydropyridine (B1217469) intermediate.

Rh-catalyzed asymmetric carbometalation of the dihydropyridine.

A final reduction step to furnish the enantioenriched 3-substituted piperidine. tmc.eduacs.org

This methodology demonstrates broad functional group tolerance and has been applied to the formal syntheses of clinically relevant molecules, highlighting its potential for creating diverse libraries of chiral 3-piperidines. acs.org

| Methodology | Catalyst/Reagent | Key Transformation | Selectivity | Yield |

|---|---|---|---|---|

| Asymmetric Reductive Heck Reaction | Rhodium complex | Carbometalation of dihydropyridine | High Enantioselectivity | High (e.g., 72-76% over two steps) |

| Four-Component Reaction | Ammonium (B1175870) Acetate (B1210297) | Michael-Mannich-Cyclization Cascade | High Diastereoselectivity (single diastereomer) | Moderate to High |

Multicomponent Reactions for Stereoselective Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient pathway to complex molecules. A four-component, stereoselective synthesis has been developed to produce highly functionalized piperidin-2-ones bearing three stereogenic centers. hse.ru This domino process involves a Michael addition, a Mannich reaction, and a subsequent cyclization, with ammonium acetate serving as both a base and the nitrogen source for the piperidine ring. The reaction proceeds with high stereoselectivity, yielding single diastereomers that can be isolated without the need for column chromatography. hse.ru

Functionalization via Reactive Intermediates

The generation and trapping of highly reactive intermediates, such as piperidynes, represents another advanced strategy for regioselective functionalization. The first generation of a 3,4-piperidyne has been reported, and its utility as a building block for annulated piperidines has been demonstrated through various cycloaddition reactions. nih.gov Computational studies using the distortion/interaction model have been employed to rationalize and predict the regioselectivity observed in the trapping reactions of this intermediate. This approach provides a novel disconnection for accessing complex, functionalized piperidine scaffolds. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Ethylaminomethyl 3 Hydroxypiperidine

Reactivity Profiles of Nitrogen and Oxygen Functional Groups

The molecule possesses two nitrogen atoms and one oxygen atom, each with lone pairs of electrons that define their roles as nucleophiles and bases. Their respective reactivities are influenced by steric hindrance, electronic effects, and the potential for intramolecular interactions.

3-Ethylaminomethyl-3-hydroxypiperidine contains two distinct amine functionalities: the endocyclic piperidine (B6355638) nitrogen and the exocyclic secondary amine of the ethylaminomethyl group. Both are basic and nucleophilic due to the lone pair of electrons on the nitrogen atoms.

Basicity: The piperidine ring nitrogen is a typical secondary amine with a pKa of its conjugate acid around 11.22. wikipedia.org The ethylamino group is also a secondary amine, and its basicity is expected to be in a similar range. However, subtle differences arise from the molecular structure. The proximity of the electron-withdrawing hydroxyl group at the C3 position could slightly decrease the basicity of both nitrogen atoms through an inductive effect. Conversely, intramolecular hydrogen bonding between the hydroxyl group and an amine could modulate these properties. researchgate.net

Nucleophilicity: Both nitrogen atoms can act as nucleophiles, participating in reactions such as alkylation, acylation, and condensation. The piperidine nitrogen, being part of the ring structure, might exhibit slightly different steric hindrance compared to the more flexible ethylamino side chain. In reactions with electrophiles, a mixture of products resulting from reaction at either nitrogen is possible, with the ratio often depending on the specific reactants and conditions. For instance, in acylation reactions, the less sterically hindered ethylamino group might react preferentially under kinetically controlled conditions.

The tertiary hydroxyl group at the C3 position adds another layer of reactivity to the molecule.

Nucleophilic Reactivity: As a neutral molecule, the hydroxyl group is a weak nucleophile. However, upon deprotonation with a strong base, it forms a tertiary alkoxide. This alkoxide is a potent nucleophile, capable of participating in Williamson ether synthesis or reacting with other electrophiles.

Electrophile Precursor: The hydroxyl group can be converted into a good leaving group, allowing the C3 carbon to act as an electrophilic center. This is typically achieved by protonation under acidic conditions, followed by dehydration, or by conversion to a sulfonate ester (e.g., tosylate or mesylate). Subsequent reaction with a nucleophile would proceed via an SN1 or SN2 mechanism, depending on the conditions and substrate stability. However, SN1 reactions at this tertiary center could be complicated by rearrangements.

Intramolecular Reaction Pathways and Cyclization Studies

The proximate arrangement of the amine and hydroxyl functionalities in 3-Ethylaminomethyl-3-hydroxypiperidine creates opportunities for intramolecular reactions, particularly cyclization. nih.govresearchgate.net The formation of new heterocyclic ring systems is a common pathway for such bifunctional molecules. nih.gov

For example, under conditions that convert the hydroxyl group into a leaving group (e.g., treatment with thionyl chloride or a strong acid), either of the nitrogen atoms could act as an internal nucleophile. This could lead to the formation of a fused or spirocyclic ring system. The specific outcome would be governed by factors such as ring strain in the transition state and the final product, in line with Baldwin's rules for ring closure. nih.gov The ethylamino side chain provides sufficient flexibility for a 5- or 6-membered ring formation through intramolecular cyclization.

Studies of Stereochemical Inversion and Retention in Reactions

The C3 carbon of 3-Ethylaminomethyl-3-hydroxypiperidine is a chiral center. Therefore, reactions occurring at this center can proceed with either inversion or retention of stereochemistry.

While specific stereochemical studies on this molecule are not documented, general principles can be applied. For instance:

SN2 Reactions: If the hydroxyl group is converted to a good leaving group and is subsequently displaced by an external nucleophile in a concerted SN2 reaction, complete inversion of configuration at the C3 center would be expected.

SN1 Reactions: If the reaction proceeds through a planar carbocation intermediate (SN1 pathway), a racemic or near-racemic mixture of products would likely result.

The synthesis of specific stereoisomers of related substituted hydroxypiperidines is a known challenge and an area of active research, often employing enzymatic or chiral catalyst-based methods to control the stereochemical outcome. nih.govrsc.orgrsc.org

Acid-Base Chemistry and Protonation State Characterization

The molecule has three sites that can be protonated or deprotonated: the two nitrogen atoms and the oxygen atom. The protonation state is highly dependent on the pH of the solution.

In strongly acidic solution (low pH): Both nitrogen atoms will be protonated, existing as ammonium (B1175870) cations. The hydroxyl group will be protonated to form an oxonium ion, making it a good leaving group.

In neutral solution (pH ~7): Both nitrogen atoms are likely to be significantly protonated, as their pKa values are expected to be above 7. The hydroxyl group will remain in its neutral form.

In strongly basic solution (high pH): Both amines will be in their neutral, deprotonated state. At very high pH values, the tertiary hydroxyl group (pKa typically > 16) can also be deprotonated to form an alkoxide.

The presence of multiple basic sites means the molecule can act as a buffer across different pH ranges. Intramolecular hydrogen bonding can influence the acidity and basicity of these functional groups. researchgate.net

Table 1: Predicted Protonation States of Functional Groups at Various pH Levels

| Functional Group | pKa (Conjugate Acid) | State at pH 2 | State at pH 7 | State at pH 12 |

|---|---|---|---|---|

| Piperidine Amine | ~11 | -NH₂⁺- | -NH₂⁺- | -NH- |

| Ethylamino Amine | ~11 | -NH₂⁺- | -NH₂⁺- | -NH- |

Note: pKa values are estimates based on analogous structures and are subject to change due to the specific molecular environment.

Kinetic and Thermodynamic Aspects of Reactions Involving 3-Ethylaminomethyl-3-hydroxypiperidine

When multiple reaction pathways are available, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com

Kinetic Control: At lower temperatures or with short reaction times, the major product will be the one that is formed fastest (i.e., via the pathway with the lowest activation energy). youtube.comuc.edu For example, in an acylation reaction, the less sterically hindered ethylamino nitrogen might be the kinetic site of reaction.

Thermodynamic Control: At higher temperatures or with longer reaction times, if the reactions are reversible, the product distribution will favor the most stable product. wikipedia.org This might involve the initial kinetic product reverting to the starting material and then reacting to form a more thermodynamically stable isomer. Studies on related substituted piperidines have shown that reaction conditions can be tuned to favor either kinetically or thermodynamically preferred isomers. nih.gov

Detailed kinetic studies, including reaction rate measurements and determination of activation energies, would be necessary to fully map the reactivity landscape of this molecule. Similarly, thermodynamic studies would be required to determine the relative stabilities of potential products and intermediates. Such experimental data for 3-Ethylaminomethyl-3-hydroxypiperidine is not currently available in published literature.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. For 3-Ethylaminomethyl-3-hydroxypiperidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be crucial for assigning the proton (¹H) and carbon (¹³C) signals, and for determining the compound's conformation and relative configuration.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the piperidine (B6355638) ring protons, the ethyl group protons (a quartet and a triplet), and the methylene (B1212753) protons of the aminomethyl group. The protons on the piperidine ring would exhibit complex splitting patterns due to geminal and vicinal coupling. The ¹³C NMR spectrum of the parent compound, 3-hydroxypiperidine (B146073), shows signals for the five carbon atoms of the piperidine ring. nih.gov For 3-Ethylaminomethyl-3-hydroxypiperidine, additional signals for the ethyl group and the aminomethyl carbon would be present. The chemical shift of the quaternary carbon at the 3-position would be a key indicator of the substitution.

COSY (Correlation Spectroscopy): This 2D experiment would reveal ¹H-¹H coupling correlations. It would be instrumental in tracing the connectivity of the protons within the piperidine ring and confirming the ethyl group's structure by showing a cross-peak between the methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This experiment would unequivocally assign the proton signals to their corresponding carbon atoms in the piperidine ring, the ethyl group, and the aminomethyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining stereochemistry and conformation. For 3-Ethylaminomethyl-3-hydroxypiperidine, NOESY could help determine the relative orientation of the substituents at the C3 position and the preferred chair conformation of the piperidine ring.

Predicted NMR Data for 3-Ethylaminomethyl-3-hydroxypiperidine:

| Technique | Expected Correlations / Observations |

| ¹H NMR | Signals for piperidine ring protons, ethyl group (quartet, triplet), aminomethyl group (singlet or AB quartet), and exchangeable OH and NH protons. |

| ¹³C NMR | Signals for piperidine ring carbons (including a quaternary C3), ethyl carbons, and the aminomethyl carbon. |

| COSY | Correlations between adjacent protons on the piperidine ring and within the ethyl group. |

| HSQC | One-bond correlations for all C-H bonds, confirming assignments. |

| HMBC | Key correlations from CH₂ of the ethyl group to the N and C of the aminomethyl group. Correlations from CH₂ of aminomethyl to C3 of the piperidine ring. |

| NOESY | Spatial correlations indicating the axial/equatorial orientation of substituents and the dominant ring conformation. |

Piperidine rings undergo rapid chair-to-chair interconversion at room temperature. The presence of bulky substituents can raise the energy barrier for this process. Dynamic NMR studies, involving recording spectra at variable temperatures, could be used to study these conformational dynamics. nih.gov At low temperatures, the ring inversion could be slowed enough on the NMR timescale to observe separate signals for axial and equatorial protons, providing information on the rotational barriers and the thermodynamic preferences for different conformers.

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and can reveal structural details through analysis of its fragmentation patterns. For 3-Ethylaminomethyl-3-hydroxypiperidine, electron ionization (EI) or electrospray ionization (ESI) could be used.

The ESI mass spectrum would be expected to show a prominent protonated molecule [M+H]⁺. The fragmentation pattern in MS/MS experiments would likely involve characteristic losses. Common fragmentation pathways for amino alcohols include the loss of water (H₂O) from the protonated molecule and cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). A plausible fragmentation would be the loss of the ethylamino group or cleavage of the piperidine ring.

Isotopic Labeling Studies: Stable isotope labeling, for instance, by replacing specific protons with deuterium, can be a powerful tool to elucidate fragmentation mechanisms. researchgate.net For example, labeling the ethyl group would allow for unambiguous identification of fragments containing this moiety by observing the corresponding mass shift in the spectrum.

Expected Mass Spectrometry Fragments:

| m/z Value (Proposed) | Proposed Fragment Identity | Fragmentation Pathway |

| M+1 | Protonated Molecular Ion | ESI-MS |

| M+1 - 18 | [M+H - H₂O]⁺ | Loss of water from the hydroxyl group. |

| M+1 - 72 | [M+H - C₄H₁₀N]⁺ | α-cleavage, loss of the ethylaminomethyl side chain. |

| Varies | Piperidine Ring Fragments | Ring opening and subsequent fragmentation. |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids. A successful single-crystal X-ray diffraction analysis of 3-Ethylaminomethyl-3-hydroxypiperidine would yield precise bond lengths, bond angles, and torsional angles. nih.gov It would unambiguously determine the solid-state conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative stereochemistry of the substituents. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Since 3-Ethylaminomethyl-3-hydroxypiperidine possesses a chiral center at the C3 position, it will exist as a pair of enantiomers. Chiroptical techniques like Circular Dichroism (CD) are essential for determining the absolute configuration of a chiral molecule. CD spectroscopy measures the differential absorption of left and right circularly polarized light. nih.gov

The experimental CD spectrum of an enantiomerically pure sample of 3-Ethylaminomethyl-3-hydroxypiperidine could be compared with a theoretically calculated spectrum for a known configuration (e.g., R or S). A good match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration. nih.gov This technique is particularly valuable for chiral amino alcohols. nsf.govfrontiersin.org

Vibrational Spectroscopy (IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. aps.org They are excellent for identifying functional groups and studying hydrogen bonding.

IR Spectrum: The IR spectrum of 3-Ethylaminomethyl-3-hydroxypiperidine is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. N-H stretching of the secondary amine would appear in a similar region, typically around 3300-3500 cm⁻¹. C-H stretching vibrations for the alkyl groups would be observed around 2850-3000 cm⁻¹. C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹). The IR spectrum for the parent 3-hydroxypiperidine is available and serves as a reference. nih.gov

Raman Spectrum: Raman spectroscopy would provide complementary information. chemicalbook.comspectrabase.com While O-H and N-H stretches are often weak in Raman, the C-C and C-H vibrations of the piperidine ring and alkyl substituents would give rise to distinct signals.

Expected Vibrational Frequencies:

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200-3600 (broad) | Weak |

| N-H Stretch | 3300-3500 | Weak |

| C-H Stretch (Alkyl) | 2850-3000 | 2850-3000 (strong) |

| C-O Stretch | 1050-1200 | Moderate |

| C-N Stretch | 1000-1250 | Moderate |

Theoretical and Computational Chemistry Studies on 3 Ethylaminomethyl 3 Hydroxypiperidine

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density, providing a balance between accuracy and computational cost. nih.govnih.gov For 3-Ethylaminomethyl-3-hydroxypiperidine, DFT calculations, commonly using functionals like B3LYP with a basis set such as 6-311G**, are employed to determine its most stable three-dimensional structure (ground state geometry). researchgate.netmdpi.com

The calculations would begin by optimizing the geometry of the molecule, systematically adjusting bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest total energy. Given the piperidine (B6355638) core, the primary conformations of interest are the chair forms, which are significantly more stable than boat or twist-boat forms. The substituents at the C3 position—the hydroxyl group and the ethylaminomethyl group—can be in either axial or equatorial positions. DFT calculations would predict that the most stable ground state geometry is the chair conformation where both bulky substituents occupy equatorial positions to minimize steric hindrance.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. ekb.egchemjournal.kz A large gap suggests high stability, while a small gap indicates that the molecule is more easily excitable and reactive. For this molecule, the HOMO is expected to be localized on the nitrogen atoms and the oxygen atom, which are the primary sites for nucleophilic attack. The Molecular Electrostatic Potential (MEP) map would further identify these electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

Interactive Table: Hypothetical DFT-Calculated Properties for 3-Ethylaminomethyl-3-hydroxypiperidine (B3LYP/6-311G )**

| Property | Predicted Value | Significance |

| Total Energy | -558.7 Hartree | The minimum energy value for the optimized, most stable geometric structure. |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Indicates high chemical stability and low reactivity. chemjournal.kz |

| Dipole Moment | 2.5 Debye | Reflects the overall polarity of the molecule, influencing solubility and intermolecular forces. ekb.eg |

While DFT is excellent for calculating the properties of a few stable structures, exploring the full range of possible conformations (the conformational landscape) requires less computationally intensive methods. Molecular Mechanics (MM) is a classical approach that uses force fields to model the potential energy of a molecule as a function of its geometry. nih.gov

A systematic conformational search using MM would identify all low-energy conformers of 3-Ethylaminomethyl-3-hydroxypiperidine. This includes various chair and boat forms of the piperidine ring, as well as different rotational isomers (rotamers) of the flexible ethylaminomethyl side chain. The results would be ranked by their relative energies, confirming that the equatorial-substituted chair conformation is the global minimum.

To understand the dynamic behavior of the molecule, Molecular Dynamics (MD) simulations are performed. mdpi.com In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This provides insight into how the molecule flexes, vibrates, and converts between different conformations at a given temperature. An MD simulation of 3-Ethylaminomethyl-3-hydroxypiperidine would show rapid rotations around the single bonds of the side chain and potential ring-flipping between chair conformations, although the latter would be infrequent if the energy barrier is high.

Interactive Table: Hypothetical Relative Energies of 3-Ethylaminomethyl-3-hydroxypiperidine Conformers

| Conformation | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Feature |

| Chair (equatorial OH, equatorial side-chain) | 0.00 | 98.5% | Global minimum, minimal steric strain. |

| Chair (axial OH, equatorial side-chain) | 2.5 | 0.9% | 1,3-diaxial interactions with axial hydrogens. |

| Chair (equatorial OH, axial side-chain) | 3.1 | 0.6% | Significant steric strain from the side chain. |

| Twist-Boat | 5.5 | <0.1% | Higher energy, non-chair ring conformation. |

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally.

The synthesis of 3-substituted piperidines often involves the catalytic hydrogenation of a corresponding substituted pyridine (B92270) precursor. whiterose.ac.uknih.govresearchgate.net A plausible key step in the synthesis of 3-Ethylaminomethyl-3-hydroxypiperidine could be the reduction of a 3-substituted pyridine derivative.

Computational modeling, again using DFT, can be used to explore the mechanism of such a reaction. For example, in a catalytic hydrogenation, the calculations would model the adsorption of the pyridine derivative onto the catalyst surface (e.g., Platinum or Palladium), the stepwise addition of hydrogen atoms, and the desorption of the final piperidine product. These calculations help identify the most likely reaction pathway by comparing the activation energies of different potential routes. The model would also account for the stereochemical outcome, predicting whether the substituents on the final product are likely to be cis or trans to each other.

For any proposed reaction mechanism, a potential energy surface can be calculated. A one-dimensional slice through this surface, following the reaction coordinate, gives the reaction's energy profile diagram. This diagram plots the total energy of the system as it progresses from reactants to products.

Key points on the diagram are the reactants, products, any intermediates, and the transition states. A transition state is an energy maximum along the reaction coordinate and represents the highest energy barrier that must be overcome for the reaction to proceed. acs.org Computational methods are used to locate the precise geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy, which determines the reaction rate. For a multi-step reaction, the step with the highest activation energy is the rate-determining step. A computed energy profile for the synthesis of 3-Ethylaminomethyl-3-hydroxypiperidine would provide quantitative estimates of these energy barriers, guiding experimental efforts to optimize reaction conditions.

Intermolecular Interactions and Solvation Effects Modeling

The behavior of a molecule in a real-world system is heavily influenced by its interactions with neighboring molecules, including solvent. The hydroxyl and two amine groups in 3-Ethylaminomethyl-3-hydroxypiperidine make it capable of forming strong hydrogen bonds, which will dominate its intermolecular interactions. scilit.comnih.gov

Computational models can quantify the strength and geometry of these hydrogen bonds. For example, a DFT study could be performed on a dimer of the molecule to calculate the binding energy. Methods like Atoms-in-Molecules (AIM) can be used to analyze the electron density to characterize the nature of these interactions. jksus.org

Solvation effects are critical, as they can alter conformational preferences and reaction pathways. acs.org These effects can be modeled in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. Models like the Polarizable Continuum Model (PCM) are efficient for calculating how the solvent stabilizes charges within the solute molecule. mdpi.com

Explicit Solvation Models: The solute molecule is placed in a box filled with a large number of individual solvent molecules (e.g., water). An MD simulation is then run to see how the solvent molecules arrange themselves around the solute and how they influence its dynamics. nih.gov

Prediction of Spectroscopic Parameters from First Principles

First-principles quantum mechanical calculations represent a powerful tool in modern chemistry for predicting the spectroscopic properties of molecules, including novel structures like 3-Ethylaminomethyl-3-hydroxypiperidine. These ab initio and Density Functional Theory (DFT) methods allow for the theoretical calculation of various spectroscopic parameters, providing valuable insights that can aid in the identification, characterization, and analysis of a compound's structure and dynamics. A comprehensive literature search did not yield specific studies detailing the prediction of spectroscopic parameters from first principles for 3-Ethylaminomethyl-3-hydroxypiperidine. However, the methodologies employed for similar molecules are well-established and would be directly applicable.

The general approach involves optimizing the molecular geometry of the compound in a simulated environment, followed by calculations of the response to electromagnetic fields, which underlies many spectroscopic techniques. These computations can predict a range of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

Detailed research findings on the application of these predictive methods to other heterocyclic and piperidine-containing compounds have demonstrated the utility and accuracy of this approach. For instance, DFT calculations have been successfully used to predict the ¹H and ¹³C NMR chemical shifts for a variety of complex organic molecules. The accuracy of these predictions is often enhanced by considering conformational isomers and using appropriate theoretical models and basis sets. While experimental data for 3-Ethylaminomethyl-3-hydroxypiperidine is not available in the searched literature for direct comparison, the principles of such a theoretical study would be as follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra typically involve the prediction of chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed DFT approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived.

The predicted chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms in 3-Ethylaminomethyl-3-hydroxypiperidine would be instrumental in confirming its chemical structure. Each unique proton and carbon atom in the molecule would have a distinct predicted chemical shift. An illustrative table of what such predicted data might look like is presented below. Please note, this table is a hypothetical representation and is not based on actual calculated data for 3-Ethylaminomethyl-3-hydroxypiperidine.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Ethylaminomethyl-3-hydroxypiperidine (Note: The following data is for illustrative purposes only and does not represent actual calculated values for this specific molecule.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 3.10 - 3.25 | 45 - 50 |

| C3 | - | 70 - 75 |

| C4 | 1.50 - 1.65 | 25 - 30 |

| C5 | 1.60 - 1.75 | 20 - 25 |

| C6 | 2.95 - 3.10 | 48 - 53 |

| C7 (CH₂) | 2.70 - 2.85 | 50 - 55 |

| C8 (CH₂) | 2.80 - 2.95 | 35 - 40 |

| C9 (CH₃) | 1.10 - 1.25 | 10 - 15 |

| N1-H | 1.80 - 2.50 | - |

| N2-H | 1.50 - 2.20 | - |

| O-H | 3.50 - 4.50 | - |

Vibrational (Infrared and Raman) Spectroscopy

First-principles calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in Infrared (IR) and Raman spectroscopy. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes.

These predicted frequencies help in assigning the experimentally observed spectral bands to specific molecular vibrations, such as N-H stretches, O-H stretches, C-H stretches, and various bending and torsional modes. This information is invaluable for confirming the presence of specific functional groups and understanding the molecule's vibrational dynamics. An illustrative table of predicted vibrational frequencies is provided below. As with the NMR data, this is a hypothetical representation.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in 3-Ethylaminomethyl-3-hydroxypiperidine (Note: The following data is for illustrative purposes only and does not represent actual calculated values for this specific molecule.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(O-H) | 3600 - 3650 | Hydroxyl group stretching |

| ν(N-H) | 3300 - 3500 | Amine group stretching |

| ν(C-H) | 2850 - 3000 | Aliphatic C-H stretching |

| δ(CH₂) | 1450 - 1470 | Methylene (B1212753) scissoring |

| ν(C-N) | 1000 - 1250 | Carbon-Nitrogen stretching |

| ν(C-O) | 1050 - 1150 | Carbon-Oxygen stretching |

Applications of 3 Ethylaminomethyl 3 Hydroxypiperidine in Academic Synthesis and Chemical Biology Research

Role as a Chiral Building Block in Asymmetric Synthesis

The piperidine (B6355638) ring is a crucial structural motif in many pharmaceuticals and natural products. nih.gov Chiral 3-hydroxypiperidines, in particular, serve as valuable intermediates in the synthesis of biologically active molecules. nottingham.ac.ukmdpi.comgoogle.com Methods for producing these chiral structures often involve asymmetric synthesis, including enzymatic reduction of precursor ketones or stereoselective cyclization reactions. nottingham.ac.ukmdpi.comwhiterose.ac.uk

However, specific research detailing the use of 3-Ethylaminomethyl-3-hydroxypiperidine as a chiral building block in asymmetric synthesis is not prominent in the reviewed literature. While the synthesis of various chiral 3-hydroxy mdpi.comontosight.ai and 4-amino-3-hydroxy piperidine derivatives has been explored, the specific substitution pattern of 3-Ethylaminomethyl-3-hydroxypiperidine and its direct application as a starting synthon for more complex chiral molecules is not well-documented. rsc.org

Utilization in the Construction of Complex Chemical Scaffolds

Piperidine derivatives are fundamental scaffolds in medicinal chemistry for building diverse and complex molecular architectures. nih.govresearchgate.net Modern synthetic methods, including multicomponent reactions and catalytic functionalization, enable the efficient construction of highly substituted piperidine rings. nih.govnih.govnih.gov These scaffolds form the core of numerous drug candidates and are explored for their potential to create novel three-dimensional molecular shapes for fragment-based drug discovery. whiterose.ac.uk

Despite the broad utility of the piperidine framework, there is a lack of specific studies detailing the utilization of 3-Ethylaminomethyl-3-hydroxypiperidine for the construction of complex chemical scaffolds. General strategies focus on functionalizing the piperidine ring at various positions or using it as a foundational piece for building fused or spirocyclic systems, but the specific application of this compound as a starting material in such constructions is not described in the available research. whiterose.ac.uknih.gov

Development of Chemical Probes for Molecular Target Research

Chemical probes are small molecules used to study and manipulate the function of proteins and other biological targets. nih.gov The development of potent and selective probes is essential for validating new targets in drug discovery. While various heterocyclic scaffolds are employed in the design of chemical probes, specific examples using 3-Ethylaminomethyl-3-hydroxypiperidine are not found in the scientific literature. The design of chemical probes often involves extensive medicinal chemistry efforts to optimize a scaffold for high affinity and selectivity for its intended target, but this particular compound has not been identified as a core component of such reported probes. nih.govnih.gov

Ligand Design in Catalysis Research

The nitrogen atom and the defined stereochemistry of piperidine derivatives make them attractive candidates for ligand design in catalysis. gii.co.jp Functionalized piperidines can coordinate with metal centers to create catalysts for various chemical transformations. acgpubs.orgnih.gov The design of these ligands is crucial for controlling the activity, selectivity, and efficiency of the catalyst. nih.govmdpi.com

Specific research on the application of 3-Ethylaminomethyl-3-hydroxypiperidine in ligand design for catalysis is not available. The literature describes the use of other functionalized piperidines and heterocyclic compounds as ligands for metals like palladium and rhodium in cross-coupling and C-H activation reactions, but this particular molecule is not featured among the reported examples. nih.govacgpubs.orgmdpi.com

Future Research Directions and Emerging Opportunities

Exploration of Unconventional Synthetic Routes for 3-Ethylaminomethyl-3-hydroxypiperidine

While traditional methods for the synthesis of substituted piperidines are well-established, future research will likely focus on the development of more efficient, sustainable, and innovative synthetic strategies for 3-ethylaminomethyl-3-hydroxypiperidine. Unconventional routes that offer advantages in terms of step economy, atom economy, and the introduction of molecular complexity are of particular interest.

One promising avenue is the application of multicomponent reactions (MCRs) . These reactions, in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a powerful tool for the rapid construction of complex molecules. rsc.org A potential MCR approach for the synthesis of the target molecule could involve the condensation of a suitable amine, an aldehyde, and a nucleophile to construct the piperidine (B6355638) ring with the desired substituents in a single step.

Another area of exploration is the use of flow chemistry . Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for seamless integration of reaction and purification steps. organic-chemistry.org The development of a continuous flow process for the synthesis of 3-ethylaminomethyl-3-hydroxypiperidine could enable more efficient and scalable production.

Furthermore, biocatalysis presents an attractive and environmentally friendly alternative to traditional chemical methods. derpharmachemica.com The use of enzymes to catalyze key steps in the synthesis could lead to highly stereoselective and efficient processes. For instance, enzymatic resolution of a racemic intermediate or an asymmetric enzymatic transformation could be employed to produce enantiomerically pure 3-ethylaminomethyl-3-hydroxypiperidine.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | Step and atom economy, rapid access to complexity. | Design of novel MCRs, optimization of reaction conditions. |

| Flow Chemistry | Enhanced safety, improved control, scalability. | Development of robust flow protocols, integration of in-line analytics. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, sustainability. | Identification and engineering of suitable enzymes, process optimization. |

Advanced In-situ Spectroscopic Monitoring of Reactions

To optimize the synthesis of 3-ethylaminomethyl-3-hydroxypiperidine, a detailed understanding of the reaction kinetics, mechanism, and the influence of various parameters is crucial. Advanced in-situ spectroscopic techniques offer the ability to monitor reactions in real-time, providing valuable insights that can be used to improve yield, selectivity, and process robustness.

Raman spectroscopy is a powerful, non-invasive technique that can be used to monitor the concentrations of reactants, intermediates, and products in a reaction mixture. leibniz-ipht.despectroscopyonline.comresearchgate.net Its application to the synthesis of 3-ethylaminomethyl-3-hydroxypiperidine would enable real-time tracking of the reaction progress, facilitating the identification of optimal reaction endpoints and the detection of any side reactions. horiba.comnih.gov

The development of chemometric models in conjunction with Raman spectroscopy can provide quantitative analysis of multicomponent processes, offering a deeper understanding of the reaction dynamics. leibniz-ipht.despectroscopyonline.comresearchgate.net This approach would be particularly valuable for optimizing complex multicomponent reactions or for monitoring processes in continuous flow reactors.

Integration into Automated and High-Throughput Synthesis Platforms

The integration of the synthesis of 3-ethylaminomethyl-3-hydroxypiperidine and its derivatives into automated and high-throughput platforms is a key step towards accelerating the drug discovery process. These platforms enable the rapid synthesis and screening of large libraries of compounds, facilitating the identification of new drug candidates with improved properties.

Automated flow synthesis platforms, which combine the benefits of continuous flow chemistry with robotic automation, are particularly well-suited for this purpose. nih.gov By integrating synthesis, purification, and analysis in a fully automated workflow, these platforms can significantly reduce the time and resources required for library synthesis.

The development of robust and reliable synthetic methodologies that are amenable to automation is a critical prerequisite for the successful implementation of high-throughput synthesis. This includes the use of solid-supported reagents and catalysts, as well as the development of purification techniques that are compatible with automated workflows.

Expansion of Machine Learning and AI in Reaction Optimization

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis. preprints.orgsynthiaonline.comsciety.orgpreprints.org These powerful computational tools can be used to analyze large datasets of chemical reactions, identify complex relationships between reaction parameters and outcomes, and predict the optimal conditions for a given transformation. mdpi.com

In the context of 3-ethylaminomethyl-3-hydroxypiperidine synthesis, ML algorithms could be employed to:

Predict the outcome of a reaction based on the starting materials, reagents, and reaction conditions.

Optimize reaction parameters , such as temperature, solvent, and catalyst loading, to maximize yield and selectivity.

Suggest novel synthetic routes by exploring a vast chemical reaction space.

| AI/ML Application | Potential Impact |

| Reaction Outcome Prediction | Reduced number of experiments, accelerated discovery. |

| Reaction Optimization | Improved yields and selectivities, reduced development time. |

| Novel Route Discovery | Identification of more efficient and sustainable synthetic pathways. |

Discovery of Novel Academic Research Applications for 3-Ethylaminomethyl-3-hydroxypiperidine Derivatives

The 3-ethylaminomethyl-3-hydroxypiperidine scaffold holds significant promise for the discovery of new therapeutic agents. Future research will likely focus on the synthesis and biological evaluation of a diverse range of derivatives to explore their potential in various disease areas. The piperidine moiety is a common feature in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities. nih.gov

One area of particular interest is the use of 3-ethylaminomethyl-3-hydroxypiperidine derivatives as bioisosteric replacements for other functional groups in known drug molecules. drughunter.comresearchgate.net Bioisosterism is a strategy used in medicinal chemistry to modify the properties of a compound by replacing a functional group with another that has similar physical or chemical properties. princeton.edunih.gov This can lead to improvements in potency, selectivity, and pharmacokinetic properties.

Furthermore, the functional groups present in 3-ethylaminomethyl-3-hydroxypiperidine provide multiple points for diversification, allowing for the creation of large and structurally diverse compound libraries. The exploration of these libraries through high-throughput screening could lead to the identification of novel hits for a variety of biological targets. The synthesis of analogues of this compound, such as (R)-3-(Boc-Amino)piperidine, has been shown to be an important intermediate in the production of drugs for type 2 diabetes. chemicalbook.com

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-Ethylaminomethyl-3-hydroxypiperidine, and how is its purity validated?

- Methodological Answer : The synthesis typically involves alkylation or functionalization of a piperidine backbone. For example, alkylation steps may use TFA (trifluoroacetic acid) for acid catalysis, followed by chromatographic purification (e.g., column chromatography) to isolate intermediates . Purity validation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm structural integrity and identify impurities via chemical shift deviations .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity percentages under standardized solvent systems and retention times .

- Elemental Analysis : Validates molecular composition by comparing experimental and theoretical carbon/hydrogen/nitrogen ratios .

Q. What safety protocols are essential when handling 3-Ethylaminomethyl-3-hydroxypiperidine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory. Contaminated clothing must be removed immediately .